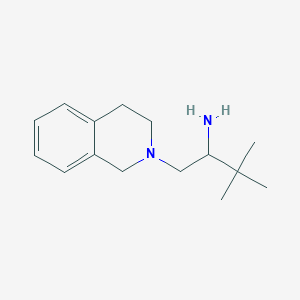![molecular formula C16H20BrNO3 B2613456 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide CAS No. 923232-86-4](/img/structure/B2613456.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . The compound also contains a bromobenzamide group, which consists of a benzene ring attached to an amide group with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro ring system, the bromobenzamide group, and the linkage between these two units. The spiro ring system would likely impart some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the spiro ring system, the bromine atom, and the amide group. The bromine atom could potentially be replaced in a substitution reaction, and the amide group could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Activities : A study on new spirothiazolidinone derivatives, which are structurally related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide, highlighted the synthesis and evaluation of their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of these spiro compounds as antiviral agents (Apaydın et al., 2020).
Biosensor Development : Another study focused on the development of a high sensitive biosensor using a novel modified carbon paste electrode for the determination of glutathione and piroxicam. This research underscores the utility of derivatives in electrochemical sensors, demonstrating their application in analytical chemistry (Karimi-Maleh et al., 2014).
Synthesis and Characterization of Metal Complexes : Research into vic-dioxime ligands containing the dioxaspiro ring system similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide explored their synthesis and metal complex formation. These studies offer insights into the potential use of such compounds in the development of new materials with specific magnetic, optical, or catalytic properties (Canpolat & Kaya, 2004).
Antimicrobial and Anticancer Agents : Compounds synthesized from 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to the chemical structure of interest, were evaluated for their antimicrobial and anticancer activities. Some showed moderate to high inhibition activities against various cancer cell lines, suggesting their potential as therapeutic agents (Flefel et al., 2017).
Zukünftige Richtungen
The study of complex organic compounds like “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide” is a vibrant field of research. Future work could involve the synthesis and characterization of this compound, the investigation of its reactivity, and the exploration of its potential biological activities .
Eigenschaften
IUPAC Name |
4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJCVQYJGRLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)



![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)



![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)
